molecular formula C12H15N3 B1289168 5-(piperazin-1-yl)-1H-indole CAS No. 184899-15-8

5-(piperazin-1-yl)-1H-indole

Cat. No.: B1289168
CAS No.: 184899-15-8
M. Wt: 201.27 g/mol
InChI Key: MZILCLREQQTZJP-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperazine moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures in a single molecule imparts unique chemical and biological properties to this compound.

Scientific Research Applications

5-(piperazin-1-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of serotonin and dopamine receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Future Directions

The future directions for research on “5-(piperazin-1-yl)-1H-indole” could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

Mechanism of Action

Target of Action

Related compounds such as functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown potential for interacting with biological targets .

Mode of Action

For instance, piperazin-1-yl substituted unfused heterobiaryls have been synthesized as ligands of the 5-HT7 receptors . The structural features of these compounds affect the 5-HT7 binding affinity .

Biochemical Pathways

Related compounds such as 2-aryl-5-(4-piperazin-1-yl)oxazoles have been found to display pronounced anticancer activity against breast cancer and melanoma cell lines . This suggests that these compounds may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Related compounds such as the cyclin-dependent kinase 4 and 6 inhibitors palbociclib, ribociclib, and abemaciclib are characterized by a high inter-individual variability in exposure . These compounds are extensively metabolized by cytochrome P450 3A4, and their exposure is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

Related compounds such as 2-aryl-5-(4-piperazin-1-yl)oxazoles have been found to display pronounced anticancer activity against breast cancer and melanoma cell lines . This suggests that these compounds may have a significant impact on cell growth and proliferation.

Action Environment

It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic profile, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-1H-indole typically involves the introduction of the piperazine moiety onto the indole ring. One common method is the nucleophilic substitution reaction where a halogenated indole reacts with piperazine under basic conditions. For example, 5-bromo-1H-indole can be reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
  • 3-(piperazin-1-yl)-1,2-benzothiazole
  • 4-(piperazin-1-yl)-quinoline

Uniqueness

5-(piperazin-1-yl)-1H-indole is unique due to the combination of the indole and piperazine moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable tool in medicinal chemistry and pharmacology .

Properties

IUPAC Name

5-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILCLREQQTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623244
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184899-15-8
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bis(2-chloroethyl)amine hydrochloride (3.60 g, 20.2 mmol) was added to a suspension of 5-aminoindole (2.53 g, 19.1 mmol) in ethanol (30 ml) and the mixture heated at reflux for 16 h. The mixture was allowed to cool, sodium carbonate (2.14 g, 20.2 mmol) was added and the reaction mixture heated at reflux for 8 h. The mixture was allowed to cool, filtered and the filtrate evaporated. The residue was dissolved in 1M hydrochloric acid (100 ml) and extracted with dichloromethane (2×50 ml). The aqueous phase was made basic with 4M sodium hydroxide (30 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with brine (100 ml), combined and dried (MgSO4). The residue from evaporation of the extracts was purified by flash chromatography, eluting with dichloromethane/methanol/ammonia, to give 1-(5-indolyl)piperazine (0.71 g, 18%), as a cream solid; δH (DMSO-d6) 2.94 (4H, m, 2×piperazinyl CH2), 3.00 (4H, m, 2×piperazinyl CH2), 6.29 (1H, m, 3-H), 6.84 (1H, dd, J 9.0, 2.0 Hz, 6-H), 7.00 (1H, d, J 2.0 Hz, 2-H), 7.24 (2H, m, 4-H, 7-H), and 10.82 (1H, br s, NH).
Quantity
3.6 g
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reactant
Reaction Step One
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2.53 g
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reactant
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30 mL
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solvent
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2.14 g
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Synthesis routes and methods II

Procedure details

A solution of 5-aminoindole (6.23 g, 47 mmol), bis(2-chloroethyl)amine hydrochloride (16.8 g, 96 mmol) and triethylamine (19 mL, 141 mmol) in butanol is heated at 100° C. for 8 hours, cooled to room temperature and concentrated in vacuo to give 9.46 g of 5-piperazin-1-yl-1H-indole.
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

This piperazine was prepared by treatment of 5-aminoindole with and bis(2-chloroethyl)amine by a procedure analogous to the procedure described above for the preparation of 1-(1H-indol-4-yl)piperazine.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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